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molecular formula C10H5NO2S2 B8388661 5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione

5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione

Cat. No. B8388661
M. Wt: 235.3 g/mol
InChI Key: CTILGVMIWDJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661591

Procedure details

A mixture of 125 g (0.411 mole) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione, 125 g (1.982 moles) of ammonium formate, 50 g of 5% strength Pd/C, 50 g of active carbon, 3.125 l of propanol and 165 ml of water was refluxed for 3 hours, while stirring, after which 2.5 l of solvent were distilled off under about 100 mbar, while stirring. The residue was poured onto 3 l of ice water, and the resulting suspension was acidified with concentrated hydrochloric acid, while stirring. Stirring was continued for a further hour, after which the mixture was filtered under suction and the residue was added to 1.8 l of dimethylformamide. The stirred mixture was heated at 100° C. and then filtered again under suction. The residue (Pd/C and active carbon) was washed with 5 times 100 ml of hot dimethylformamide. The original dimethylformamide mother liquor was combined with the dimethylformamide used for washing, and the still warm combined solutions were poured onto 9 l of cold water, while stirring. The precipitate formed during this procedure was filtered off under suction, washed with water and dried at 50° C., in a drying oven under reduced pressure. 80.6 g (83% OF 4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione were obtained in the form of beige crystals of melting point 268.5°-271° C.
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
3.125 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4](Cl)=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2.C([O-])=O.[NH4+].C(O)CC>[Pd].O>[CH:2]1[S:3][CH:4]=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2 |f:1.2|

Inputs

Step One
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
125 g
Type
reactant
Smiles
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
Name
Quantity
125 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
3.125 L
Type
reactant
Smiles
C(CC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
165 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
after which 2.5 l of solvent were distilled off under about 100 mbar
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
The residue was poured onto 3 l of ice water
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further hour
FILTRATION
Type
FILTRATION
Details
after which the mixture was filtered under suction
ADDITION
Type
ADDITION
Details
the residue was added to 1.8 l of dimethylformamide
FILTRATION
Type
FILTRATION
Details
filtered again under suction
WASH
Type
WASH
Details
The residue (Pd/C and active carbon) was washed with 5 times 100 ml of hot dimethylformamide
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
the still warm combined solutions were poured onto 9 l of cold water
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed during this procedure
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C., in a drying oven under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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